Boc-glu-phenyl ester
CAS No.:
Cat. No.: VC18273412
Molecular Formula: C16H21NO6
Molecular Weight: 323.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21NO6 |
|---|---|
| Molecular Weight | 323.34 g/mol |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenoxypentanoic acid |
| Standard InChI | InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(9-10-13(18)19)14(20)22-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,19) |
| Standard InChI Key | UUGORLVQLJSWBX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OC1=CC=CC=C1 |
Introduction
Chemical Structure and Molecular Properties
Boc-Glu-phenyl ester () features a glutamic acid backbone modified with protective groups at both termini. The Boc group () shields the α-amino group, while the phenyl ester () protects the γ-carboxyl group. Its IUPAC name, 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenoxypentanoic acid, reflects this bifunctional protection. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 323.34 g/mol | |
| CAS Number | 59587-94-9 | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | -20°C |
The compound’s stereochemistry (DL-configuration) ensures compatibility with both enantiomers in racemic synthesis, while its solubility profile facilitates handling in organic solvents during peptide elongation .
Synthetic Pathways and Optimization
Stepwise Synthesis Protocol
The synthesis of Boc-Glu-phenyl ester involves sequential protection of glutamic acid’s functional groups:
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Amino Protection: Reaction of DL-glutamic acid with tert-butoxycarbonyl chloride () in the presence of a base (e.g., triethylamine) yields Boc-Glu-OH.
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Carboxyl Esterification: The γ-carboxyl group is esterified with phenol using carbodiimide-based coupling agents (e.g., dicyclohexylcarbodiimide, DCC) and catalytic dimethylaminopyridine (DMAP).
Critical Parameters:
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Temperature: Reactions are typically conducted at 0–25°C to prevent racemization.
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Catalysts: DMAP enhances esterification efficiency by activating the carboxyl group.
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Purification: Crude products are purified via recrystallization or chromatography, achieving >95% purity.
Industrial-Scale Production
Large-scale synthesis employs automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. Process optimization focuses on minimizing tert-butyl carbonium ion formation during Boc deprotection, which can alkylate sensitive residues (e.g., tryptophan, cysteine) . Scavengers like dithioethane (0.5% v/v) quench these reactive intermediates, preserving peptide integrity .
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Boc-Glu-phenyl ester is integral to SPPS protocols, where its protective groups enable iterative chain elongation:
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Resin Loading: The compound’s phenyl ester anchors it to hydroxymethyl-based resins via ester linkages .
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Deprotection-Coupling Cycles:
Advantages Over Fmoc Chemistry:
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Boc’s acid-labile nature allows orthogonal deprotection alongside base-stable side-chain protectors (e.g., benzyl groups) .
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Enhanced stability in long-chain syntheses (>50 residues) due to reduced diketopiperazine formation .
Synthesis of Modified Peptides
Incorporating Boc-Glu-phenyl ester into peptide sequences alters physicochemical properties:
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Lipophilicity: The phenyl ester increases hydrophobicity, improving membrane permeability in cell-penetrating peptides .
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Self-Assembly Modulation: Substituting glutamic acid with γ-amino analogs (e.g., gabapentin) disrupts β-sheet formation, mitigating amyloid fibril aggregation implicated in Alzheimer’s disease .
Biological Activity and Research Applications
Neurochemical Research
The compound’s role in modulating peptide self-assembly is critical for studying neurodegenerative pathologies. For example, incorporating Boc-Glu-phenyl ester into Phe-Phe dipeptide analogs reduces β-amyloid fibril formation by 40–60% compared to unprotected derivatives . This effect is attributed to steric hindrance from the Boc group, which disrupts π-π stacking and hydrogen bonding .
Challenges and Future Directions
Limitations in Current Methodologies
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Racemization Risk: Prolonged exposure to basic conditions during esterification may induce epimerization at the α-carbon.
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Scavenger Toxicity: Dithioethane, while effective in quenching tert-butyl cations, poses handling hazards due to its volatility and toxicity .
Emerging Innovations
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Green Chemistry Approaches: Ionic liquid-mediated synthesis reduces solvent waste and improves reaction yields (>90%).
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Photolabile Protecting Groups: Replacing Boc with nitroveratryloxycarbonyl (Nvoc) groups enables light-controlled deprotection, enhancing spatiotemporal precision in peptide synthesis .
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